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Compound of Interest

Compound Name: 2,2'-Oxybisbutan-1-ol

Cat. No.: B15178004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,2'-
Oxybisbutan-1-ol, a diether alcohol. Due to the limited availability of published experimental

spectra for this specific compound, this guide presents predicted data based on the analysis of

structurally similar compounds, namely butanols and dialkyl ethers. The information herein

serves as a valuable reference for the identification and characterization of 2,2'-Oxybisbutan-
1-ol in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2,2'-Oxybisbutan-1-ol. These predictions are

derived from established principles of spectroscopy and by analogy to the known spectral

characteristics of related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.6 - 3.8 m 4H -CH₂-OH

~3.4 - 3.6 m 4H -O-CH₂-

~1.4 - 1.6 m 4H -CH₂-CH₂-OH

~0.9 t 6H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~70 - 75 -CH₂-OH

~68 - 72 -O-CH₂-

~25 - 30 -CH₂-CH₂-OH

~10 - 15 -CH₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (alcohol)

2960 - 2850 Strong C-H stretch (alkane)

1150 - 1085 Strong C-O stretch (ether)

1075 - 1000 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)
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m/z Relative Intensity Possible Fragment

162 Low [M]⁺ (Molecular Ion)

131 Moderate [M - CH₂OH]⁺

101 Moderate [M - C₄H₉O]⁺

73 High [CH₂(OH)CH(CH₂)CH₃]⁺

57 High [C₄H₉]⁺

31 High [CH₂OH]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: A sample of 2,2'-Oxybisbutan-1-ol (approximately 5-10 mg for ¹H

NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used.

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.
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Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to

singlets for each unique carbon.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the hydroxyl

and ether groups.

Methodology:

Sample Preparation:

Neat Liquid: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl

or KBr).

Solution: The sample is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄),

which has minimal IR absorption in the regions of interest. The solution is then placed in a

liquid sample cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or the solvent) is recorded.

The sample is placed in the spectrometer, and the sample spectrum is recorded.
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The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Analysis: The positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands

are analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about

its structure from fragmentation patterns.

Methodology:

Sample Preparation: The liquid sample is introduced into the mass spectrometer. For a

volatile compound like 2,2'-Oxybisbutan-1-ol, direct injection or infusion is suitable. The

sample can be diluted in a volatile solvent like methanol or acetonitrile if necessary.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

commonly used for this type of molecule.

Ionization: In the EI source, the sample molecules in the gas phase are bombarded with a

high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Analysis: The peak with the highest m/z is often the molecular ion peak, which gives the

molecular weight of the compound. The other peaks in the spectrum correspond to fragment

ions, and their masses can be used to deduce the structure of the molecule.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,2'-Oxybisbutan-1-ol.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data of 2,2'-Oxybisbutan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15178004#2-2-oxybisbutan-1-ol-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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